1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H15N3O4S . It has a molecular weight of 273.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O4S/c1-12-7-9 (6-11-12)18 (16,17)13-4-2-8 (3-5-13)10 (14)15/h6-8H,2-5H2,1H3, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” is a solid compound . The compound should be stored at room temperature .Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
1-[(1-Methyl-1H-Pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid has been identified as a component in the synthesis of Aurora kinase inhibitors, which are compounds with potential for treating cancer by inhibiting the enzyme Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Exploration in CB1 Receptor Antagonism
This compound has been studied in the context of synthesizing derivatives that affect the CB1 receptor, a target of interest for various therapeutic applications. Research includes the synthesis and evaluation of such derivatives for their interaction with the CB1 receptor (Brijesh Kumar Srivastava et al., 2008).
Development of Heterocyclic Amino Acids
The compound is also used in the synthesis of novel heterocyclic amino acids. These compounds have potential as building blocks in various chemical syntheses, especially for bioactive molecules (Gita Matulevičiūtė et al., 2021).
Antibacterial Applications
Research has been conducted on the antibacterial properties of derivatives of 1-[(1-Methyl-1H-Pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid. This includes the synthesis and evaluation of these derivatives for their efficacy against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Anticancer Agent Synthesis
The compound has been utilized in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, investigated for their potential as anticancer agents. This research contributes to the development of new therapeutic options in oncology (A. Rehman et al., 2018).
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-7-9(6-11-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYIHXMEFXISKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424648 | |
Record name | 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
CAS RN |
925178-99-0 | |
Record name | 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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